molecular formula C6H8N2O B1196714 N-Propionylimidazole CAS No. 4122-52-5

N-Propionylimidazole

Cat. No. B1196714
CAS RN: 4122-52-5
M. Wt: 124.14 g/mol
InChI Key: GDBUORNHWAZSNU-UHFFFAOYSA-N
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Description

N-Propionylimidazole is a chemical compound that has been explored in various scientific studies for its potential applications and properties. Its relevance spans across different fields, including pharmaceutical sciences, where derivatives of imidazole play a crucial role as therapeutic agents and in chemical synthesis for the development of novel compounds with antimicrobial and anti-inflammatory properties.

Synthesis Analysis

The synthesis of N-Propionylimidazole and its derivatives often involves reactions such as alkylation, amidation, and condensation. For instance, the synthesis of N-alkyl and N-acyl derivatives of benzimidazoles, which share a structural similarity with N-Propionylimidazole, is achieved through polymer-supported reactions, highlighting the versatile methodologies for synthesizing imidazole derivatives with potential antimicrobial activity (Pawar, Dalal, Shimpi, & Mahulikar, 2004). Additionally, N-methyl carbamoylimidazole serves as a methyl isocyanate substitute, synthesized from 1,1-carbonyldiimidazole (CDI) and MeNH₃Cl, showcasing the adaptability of imidazole derivatives in chemical synthesis (Duspara, Islam, Lough, & Batey, 2012).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including N-Propionylimidazole, is characterized using spectroscopic tools like NMR and X-ray crystallography. Studies reveal the structural details, including the arrangement of atoms and the presence of functional groups, which are crucial for understanding the compound's reactivity and interactions (El Ashry, El Kilany, Nahas, Barakat, Al-Qurashi, Ghabbour, & Fun, 2015).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, including alkylation and carboamination, to form new compounds with diverse properties. For example, the synthesis of 2-aminoimidazole products through Pd-catalyzed carboamination reactions illustrates the chemical versatility of imidazole derivatives (Zavesky, Babij, & Wolfe, 2014).

Scientific Research Applications

2. Synthesis, Characterization, and Antimicrobial Activity Applications of Grafted Copolymer Alginate-g-poly(N-vinyl imidazole)

  • Methods of Application : N-Vinyl imidazole is grafted onto sodium alginate through a free radical polymerization technique in aqueous solution using potassium persulfate as an initiator material . The conditions of the grafting process are adjusted to obtain a copolymer with a high percentage of poly(N-vinyl imidazole) .
  • Results or Outcomes : The grafted copolymer shows excellent improvement in antimicrobial activity against Bacillus subtilis, Escherichia coli, Neisseria gonorrhoeae, and Candida albicans . The specific quantitative data or statistical analyses for these results are not provided in the available resources.

5. Synthesis of Diverse Multicomponent Reactions

  • Summary of Application : Imidazole and its derivatives, including N-Propionylimidazole, have found applications in the synthesis of diverse multicomponent reactions conducted under different conditions . These reactions are crucial in the creation of functional molecules used in various applications.
  • Methods of Application : The synthesis of imidazoles involves several approaches such as condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique . The specific methods of application or experimental procedures for this use of N-Propionylimidazole are not detailed in the available resources.

6. Biomedical Applications

  • Summary of Application : Poly(N-vinyl imidazole) is a non-toxic polymer used in a wide range of biomedical applications such as gene delivery and drug delivery systems . N-Propionylimidazole, as a derivative of N-vinyl imidazole, may also find similar applications.

Safety And Hazards

According to the safety data sheet, N-Propionylimidazole is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of imidazole-based drugs, including N-Propionylimidazole, is an active and attractive area of medicinal chemistry. The research and development of imidazole-containing drugs have infinite potentiality .

properties

IUPAC Name

1-imidazol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBUORNHWAZSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194150
Record name 1-(1-Oxopropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propionylimidazole

CAS RN

4122-52-5
Record name 1-(1H-Imidazol-1-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4122-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Oxopropyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Oxopropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-oxopropyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
JP Lee, HY Bang, IS Koo - Bulletin of the Korean Chemical Society, 2006 - koreascience.kr
An unusual reactivity in the hydrolysis of TV-acylimidazoles, sometimes, has been observed depending on the structure of TV-acylimidazole and the reaction medium? For example, the …
Number of citations: 7 koreascience.kr
JP Lee - Journal of the Korean Chemical Society, 2009 - koreascience.kr
… 반면, (A), (B) 와 유사한 구조로서 acyl group 이 지방족 선형인 N-propionylimidazole 과 N-propionyl-4-nitroimidazole 의 경우는 앞의 물질 들과 동일한 촉매반응이 관찰되나 OH- 촉매반응 …
Number of citations: 0 koreascience.kr
JP Lee - Journal of the Korean Chemical Society, 2009 - koreascience.kr
… 본 연구는 N-acylimidazole 의 acyl group 이 지방 족 고리에서 선형으로 변할 때 가수분해반응의 특징을 살펴보기 위하여 N-cyclopropanecarbonylimidazole(1a) 과 N-propionylimidazole(1b) …
Number of citations: 0 koreascience.kr
TH Fife - Journal of the American Chemical Society, 1965 - ACS Publications
… mole-1 min.-1, approximately Vsooth that for N-propionylimidazole). There are two possible interpretations of the present data for classical general base catalysis: (a) either all rate-…
Number of citations: 100 pubs.acs.org
JP Lee, CH Park, DD Sung, IS Ko - Bulletin of the Korean Chemical …, 2008 - koreascience.kr
… (v) The observed rate constants for the hydrolyses of N-cyclopropanecarbonylimidazole derivatives are less than those of N-propionylimidazole derivatives. …
Number of citations: 8 koreascience.kr
P Linda, A Stener, A Cipiciani, G Savelli - Journal of the Chemical …, 1983 - pubs.rsc.org
The acid-catalysed hydrolysis of various N-acylimidazoles has been studied in the presence of anionic [sodium dodecyl sulphate (NaLS)] and cationic [cetyltrimethylammonium bromide …
Number of citations: 4 pubs.rsc.org
JP Lee, YH Lee - Journal of the Korean Chemical Society, 2008 - koreascience.kr
… 주제 어: 가수분해 반응, N-프로피 오닐벤즈 이 미 다졸, N-프로피 오닐-5-니 트로벤즈 이 미 다졸 Keywords: Hydrolysis Reaction, N-Propionylimidazole, N-Propionyl-5-nitrobenzimidazole …
Number of citations: 0 koreascience.kr
L Cibien, M Parot, PN Fotsing, P Gaveau… - Green …, 2020 - pubs.rsc.org
In this study, we investigated the ionothermal carbonization (ITC) in 1-butyl-3-methylimidazolium tetrachloroferrate, [Bmim][FeCl4], of cocoa bean shells, a raw lignocellulosic agrowaste. …
Number of citations: 24 pubs.rsc.org
S Yousef, J Eimontas, N Striūgas, A Mohamed… - Journal of Analytical and …, 2021 - Elsevier
Cotton and polyester are the main elements of dryer lint that is generated while drying clothes, and thus it could serve as a promising and sustainable source of renewable energy. In …
Number of citations: 28 www.sciencedirect.com
JA Fee - 1967 - search.proquest.com
… Thus, N-trimethylaeetylimidazole hydrolyzes faster than Npropionylimidazole but N-trie thylaee tylimidazole hydrolyzes only very slowly. This is consistent with the above inter pretation …
Number of citations: 2 search.proquest.com

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